molecular formula C11H14FNO B12977114 2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine

2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine

Cat. No.: B12977114
M. Wt: 195.23 g/mol
InChI Key: IMDPOLWCVTWFBR-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropane ring attached to an amine group, along with ethoxy and fluorophenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor. One common method includes the reaction of 4-ethoxy-3-fluorobenzyl chloride with cyclopropylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxy-3-fluorophenyl)cyclopropan-1-amine
  • 2-(4-Ethoxy-3-chlorophenyl)cyclopropan-1-amine
  • 2-(4-Ethoxy-3-bromophenyl)cyclopropan-1-amine

Uniqueness

2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine is unique due to the presence of both ethoxy and fluorophenyl groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C11H14FNO/c1-2-14-11-4-3-7(5-9(11)12)8-6-10(8)13/h3-5,8,10H,2,6,13H2,1H3

InChI Key

IMDPOLWCVTWFBR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC2N)F

Origin of Product

United States

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